2-Methoxy-2-methylbutan-1-amine
Overview
Description
“2-Methoxy-2-methylbutan-1-amine” is a chemical compound with the molecular formula C6H15NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-2-methylbutan-1-amine” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI code for this compound is 1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-5,7H2,1-3H3 , which provides a standard way to encode the compound’s structure .
Physical And Chemical Properties Analysis
“2-Methoxy-2-methylbutan-1-amine” is a liquid at room temperature . It has a molecular weight of 117.19 .
Scientific Research Applications
Liquid-Liquid Equilibrium Studies
2-Methoxy-2-methylbutan-1-amine has been examined in the context of liquid-liquid equilibrium (LLE) measurements. For instance, its quaternary and ternary LLE with furfural, acetic acid, and water were measured, providing valuable data for industrial solvent use assessment. Such studies are crucial for understanding solvent interactions in various temperature ranges, which is vital for industrial applications (Männistö et al., 2016).
Catalytic Amination
The compound plays a role in catalytic amination processes. One study focused on the amination of 1-methoxy-2-propanol by ammonia, where 2-Methoxy-2-methylbutan-1-amine showed high selectivity. This research offers insights into optimizing chemical processes for industrial synthesis, highlighting the potential of this compound in catalytic reactions (Bassili & Baiker, 1990).
Synthesis of Tertiary Ethers
It's also significant in the synthesis of tertiary ethers, such as 2-methoxy-2-methylbutane, which are used as octane-enhancing components in gasoline. Understanding the equilibrium constants and reaction mechanisms in this synthesis is essential for improving fuel quality and efficiency (Rihko et al., 1994).
Perfluorochemical Synthesis
In the field of perfluorochemicals, which are used as blood substitutes, 2-Methoxy-2-methylbutan-1-amine has been utilized in electrochemical fluorination processes. This research contributes to the development of medical and pharmaceutical products, demonstrating the compound's versatility in different scientific domains (Ono et al., 1985).
Vapor-Liquid Equilibrium Data
The compound's vapor-liquid equilibrium data with other substances like methanol and ethanol are important for understanding its behavior in different states and conditions. This information is crucial for designing and optimizing industrial processes involving these mixtures (Arce et al., 1996).
Photolabile Amine Protecting Group in Flow Chemistry
A study on the development of a photolabile amine protecting group suitable for multistep flow synthesis used 2-Methoxy-2-methylbutan-1-amine. This kind of research is significant in the field of synthetic chemistry, particularly in developing new methods for chemical synthesis (Yueh et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-2-methylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCJNHXUFEVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734382 | |
Record name | 2-Methoxy-2-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylbutan-1-amine | |
CAS RN |
145550-56-7 | |
Record name | 2-Methoxy-2-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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